Dispiro[3.1.3(6).1(4)]decan-2-amine hydrochloride
Overview
Description
“Dispiro[3.1.3(6).1(4)]decan-2-amine hydrochloride” is a chemical compound with the CAS Number: 2097956-66-4 . It has a molecular weight of 187.71 .
Molecular Structure Analysis
The IUPAC Name of the compound is “dispiro [3.1.3 (6).1 (4)]decan-2-amine hydrochloride” and its InChI Code is "1S/C10H17N.ClH/c11-8-4-10 (5-8)6-9 (7-10)2-1-3-9;/h8H,1-7,11H2;1H" . This code is a unique identifier that provides information about the molecular structure of the compound.
Physical and Chemical Properties Analysis
Scientific Research Applications
Spirocyclic Derivatives as Antioxidants
Recent research highlights the significance of spiro compounds, including Dispiro[3.1.3(6).1(4)]decan-2-amine hydrochloride, in medicinal chemistry due to their numerous biological activities. These compounds, owing to their structural versatility, have been extensively studied for their potential antioxidant activities. Antioxidants play a crucial role in mitigating oxidative stress, which is implicated in various diseases such as cancer, diabetes, and neurodegenerative disorders. Spirocyclic derivatives have demonstrated a range of antioxidant activities through various tests, showcasing their potential in drug development aimed at diseases associated with oxidative stress (Acosta-Quiroga et al., 2021).
Spirocyclic Scaffolds in Drug Discovery
Spirocyclic scaffolds, like this compound, serve as a critical tool in drug design, allowing for the precise tuning of a molecule’s conformational and physicochemical properties. This adaptability has expanded the therapeutic potential of spirocyclic compounds, with several drugs containing this core structure already on the market and many more showing promising results in various stages of development. The research emphasizes the role of spirocyclic compounds in treating neurological, infectious, metabolic diseases, and cancer, highlighting the ongoing evolution and diversification of their applications in medicinal chemistry (Batista et al., 2022).
Electrospinning Applications in Biomedical Fields
The biomedical applications of chitosan electrospun nanofibers, which can be modified with spirocyclic compounds, have been a focal point of recent studies. These applications range from drug delivery systems to scaffolds for regenerative medicine. Chitosan is known for its non-toxic, antibacterial, biodegradable, and biocompatible properties, making it ideal for various biomedical uses. The integration of spirocyclic compounds into chitosan nanofibers could further enhance their functionality and application scope, especially in developing novel drug delivery systems and improved scaffolds for tissue engineering (Kalantari et al., 2019).
Advances in Fluorescence-Based Applications
Spiropyrans and spirooxazines, related to this compound, have been extensively researched for their fluorescence resonance energy transfer (FRET) applications when combined with fluorescent materials. These compounds exhibit reversible physicochemical property changes under various stimuli, making them highly suitable for developing novel, multifunctional materials. Their applications span sensing, probing, and various optical elements, demonstrating the broad potential of spirocyclic compounds in fluorescence-based technologies (Xia et al., 2017).
Safety and Hazards
Properties
IUPAC Name |
dispiro[3.1.36.14]decan-8-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N.ClH/c11-8-4-10(5-8)6-9(7-10)2-1-3-9;/h8H,1-7,11H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZYMGMGZQUCSBR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC3(C2)CC(C3)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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